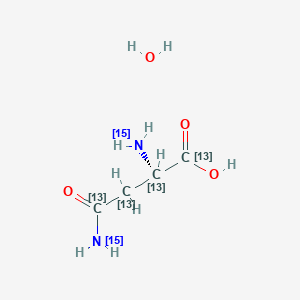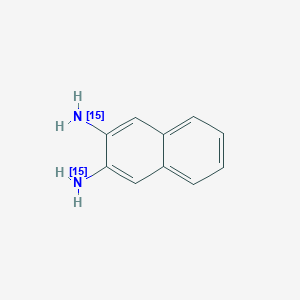
naphthalene-2,3-di(15N2)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3-di(15N2)amine is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amine groups at the 2 and 3 positions of the naphthalene ring, with each nitrogen atom being isotopically labeled with nitrogen-15. This isotopic labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-di(15N2)amine typically involves the nitration of naphthalene to form naphthalene-2,3-dinitro, followed by reduction to the corresponding diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the isotopic labeling with nitrogen-15 requires the use of nitrogen-15 enriched reagents, which can be sourced from specialized suppliers.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,3-di(15N2)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dione.
Reduction: Further reduction can lead to the formation of naphthalene-2,3-dihydrodiamine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as naphthalene-2,3-bis(alkylamine).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthalene-2,3-dione.
Reduction: Naphthalene-2,3-dihydrodiamine.
Substitution: Naphthalene-2,3-bis(alkylamine) derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3-di(15N2)amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various naphthalene derivatives and as a model compound in studying reaction mechanisms.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and in tracing metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of naphthalene-2,3-di(15N2)amine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive in various chemical and biological processes. In biological systems, the isotopic labeling with nitrogen-15 allows for the tracing of the compound’s metabolic fate and its interactions with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2,3-diamine: The non-isotopically labeled version of the compound.
Naphthalene-1,5-diamine: Another isomer with amine groups at different positions.
Naphthalene-1,8-diamine: An isomer with amine groups at the 1 and 8 positions.
Uniqueness
Naphthalene-2,3-di(15N2)amine is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in research applications. This labeling allows for precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in both chemical and biological studies.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
naphthalene-2,3-di(15N2)amine |
InChI |
InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2/i11+1,12+1 |
InChI-Schlüssel |
XTBLDMQMUSHDEN-ALQHTKJJSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)[15NH2])[15NH2] |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


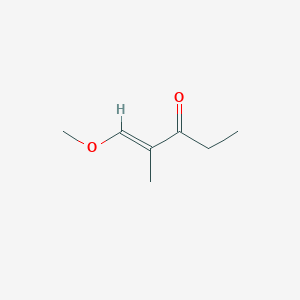
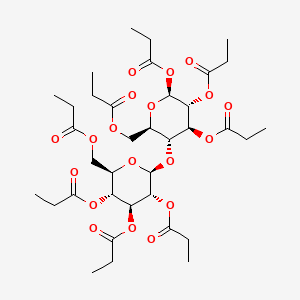
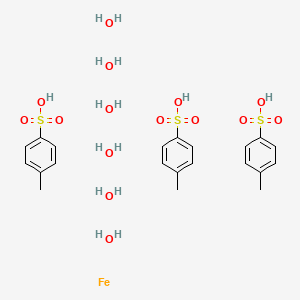
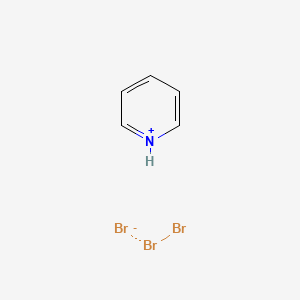
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
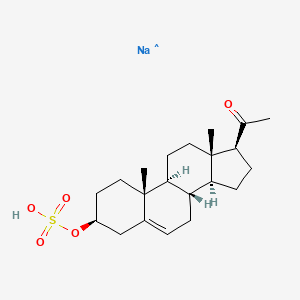

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
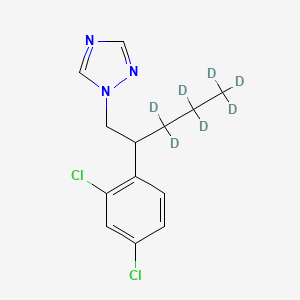



![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
